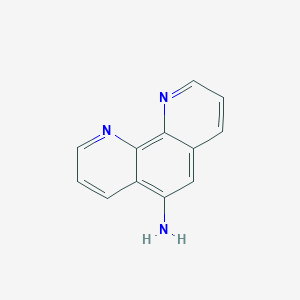
1,10-Phenanthrolin-5-amine
Übersicht
Beschreibung
1,10-Phenanthrolin-5-amine is a derivative of the heterocyclic compound 1,10-phenanthroline, which is known for its versatility in coordination chemistry. This compound has been the subject of various studies due to its potential applications in catalysis, luminescence, and as a building block for the construction of complex ligands for various purposes, including interactions with DNA and as chemosensors for metal cations and anions .
Synthesis Analysis
The synthesis of 1,10-Phenanthrolin-5-amine and its derivatives has been explored through various methods. For instance, it can be synthesized from phenanthroline through nitration and subsequent reduction reactions10. Additionally, catalytic cross-coupling of amides with alkynyl bromides using CuSO4.5H2O and 1,10-phenanthroline has been described, providing a more environmentally friendly approach to synthesize ynamides, including those with sulfonyl and heteroaromatic amine substitutions . Another study reported the synthesis of a novel proton-transfer compound involving 1,10-phenanthroline, which was used to prepare an anionic complex with cobalt(II) .
Molecular Structure Analysis
The molecular structure of 1,10-Phenanthrolin-5-amine derivatives has been characterized using various spectroscopic techniques. For example, a novel tricarbonyl rhenium(I) coordination compound of 5-amine-1,10-phenanthroline was fully characterized by IR, NMR, UV–vis spectroscopy, and single-crystal X-ray analysis . The crystal structure of a cobalt(II) complex containing 1,10-phenanthroline was determined, revealing its crystallization in the monoclinic system with specific unit cell dimensions .
Chemical Reactions Analysis
1,10-Phenanthrolin-5-amine and its derivatives participate in a variety of chemical reactions. Displacement reactions of chloro-substituted 1,10-phenanthroline have been used to synthesize sulfur-bridged bis-1,10-phenanthroline macrocycles and amino-substituted bis-1,10-phenanthroline . Transition metal complexes of 5-nitro-1,10-phenanthroline have been shown to react with aliphatic amines to form deeply colored species, suggesting an attack at the coordinated phenanthroline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,10-Phenanthrolin-5-amine derivatives are influenced by the position and nature of substituents on the phenanthroline core. For instance, the luminescent properties of ruthenium(II) amino-1,10-phenanthroline complexes were found to be strongly dependent on the position of the amino substituent, with some complexes showing red-shifted emission bands and varying intensities . The herbicidal activity of substituted 1,10-phenanthroline analogues was linked to the pattern of electronic density over specific regions of the molecules . Furthermore, the coordination properties of 1,10-phenanthroline derivatives have been studied, with some acting as tridentate chelating agents forming complexes with various metal ions .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Photophysical Properties
MLCT Excited States of Cuprous Bis-phenanthroline Coordination Compounds
Cuprous bis-phenanthroline compounds, including 1,10-Phenanthrolin-5-amine derivatives, exhibit metal-to-ligand charge transfer (MLCT) excited states. These states are pivotal for their emissive properties and applications in light-emitting devices and sensors. The substitution at the phenanthroline moiety can significantly influence the photophysical properties, such as the excited state lifetime and emission wavelength, of these coordination compounds (Scaltrito et al., 2000).
Metal Complexation and Stability
Equilibrium Data for Metal Complexes
The stability constants of metal complexes formed with 1,10-Phenanthrolin-5-amine and its derivatives are critical for understanding their coordination chemistry. These data are essential for applications in metal recovery, catalysis, and the design of metallopharmaceuticals. The compilation of acidity and stability constants provides insights into the versatility of phenanthroline ligands in forming stable complexes with various metals (Mcbryde, 1978).
Extraction and Recovery of Metals
Chelating Extractants for Metals
Phenanthroline derivatives, including 1,10-Phenanthrolin-5-amine, are highlighted for their efficiency in metal extraction and recovery processes. These ligands are particularly effective in the selective recovery of metals from industrial wastewater and spent materials due to their strong chelating properties. Their application in the extraction of heavy metals, lanthanides, and noble metals from various matrices underscores their importance in environmental and resource recovery technologies (Yudaev & Chistyakov, 2022).
Anticancer Research
Lanthanide Complexes as Anticancer Agents
The development of lanthanide complexes with phenanthroline ligands, including 1,10-Phenanthrolin-5-amine derivatives, is a rapidly growing area in medicinal chemistry. These complexes exhibit a broad spectrum of antitumor activity and are being investigated as potential anticancer agents. The review of recent advances in this field highlights the potential of these complexes in cancer therapy, particularly due to their unique photophysical and biological properties (Chundawat et al., 2021).
Safety And Hazards
1,10-Phenanthrolin-5-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as Acute Tox. 4 Oral, Eye Dam. 1, and Skin Sens. 1 . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Eigenschaften
IUPAC Name |
1,10-phenanthrolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPSSMOJHLISJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345775 | |
| Record name | 1,10-Phenanthrolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthrolin-5-amine | |
CAS RN |
54258-41-2 | |
| Record name | 1,10-Phenanthrolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,10)Phenanthrolin-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)
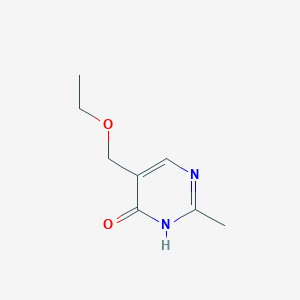
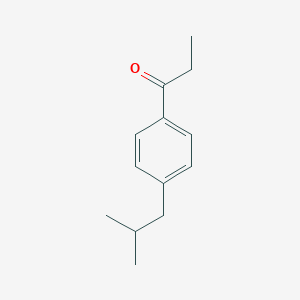
![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)
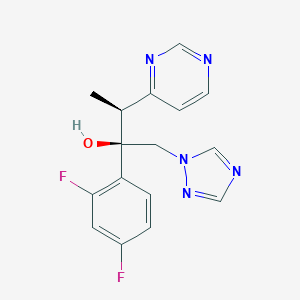
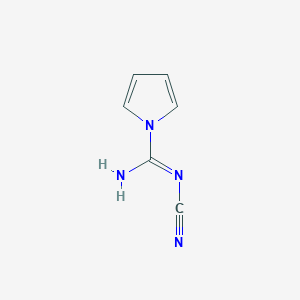
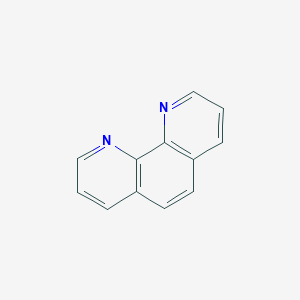
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)
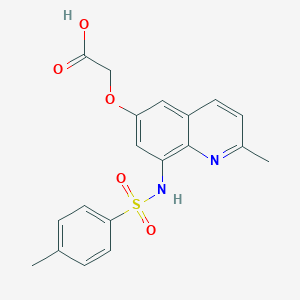
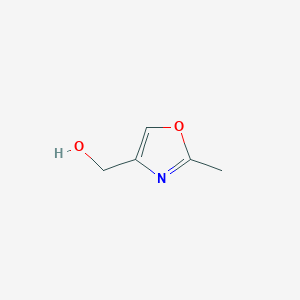
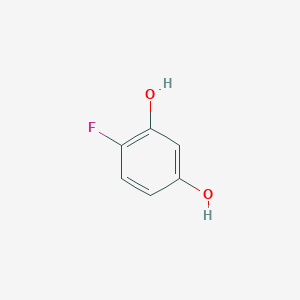
![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)
![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)